molecular formula C9H5F4NO3 B1526416 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid CAS No. 49579-59-1

5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No.: B1526416
CAS No.: 49579-59-1
M. Wt: 251.13 g/mol
InChI Key: YURCRPLFBDSYEI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated aromatic compound characterized by the presence of a fluoro group and a trifluoroacetamide moiety on a benzoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-fluorobenzoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group of 5-fluorobenzoic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride.

  • Trifluoroacetamide Formation: The acid chloride is then reacted with trifluoroacetamide under controlled conditions to introduce the trifluoroacetamide group.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and trifluoroacetamide groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated molecules. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the trifluoroacetamide group can modulate the biological activity of the compound. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid

  • 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

Uniqueness: Compared to similar compounds, 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid has a unique combination of fluorine and trifluoroacetamide groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO3/c10-4-1-2-6(5(3-4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURCRPLFBDSYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734003
Record name 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49579-59-1
Record name 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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